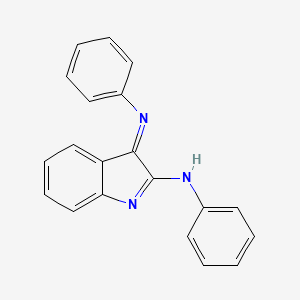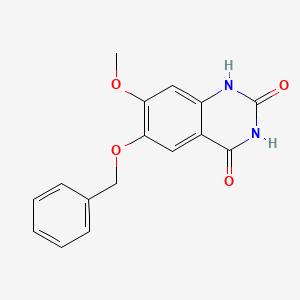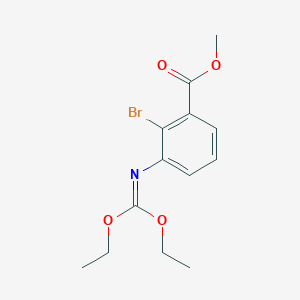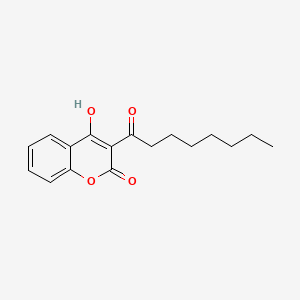![molecular formula C19H18N2O B11837374 N-[6-(Dimethylamino)naphthalen-1-yl]benzamide CAS No. 62972-13-8](/img/structure/B11837374.png)
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide is an organic compound with the molecular formula C19H18N2O It is known for its unique structural features, which include a naphthalene ring substituted with a dimethylamino group and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Dimethylamino)naphthalen-1-yl]benzamide typically involves the reaction of 6-(dimethylamino)naphthalene-1-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties, making it useful in studying molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy and imaging to label and track biological molecules and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Mécanisme D'action
The mechanism of action of N-[6-(Dimethylamino)naphthalen-1-yl]benzamide primarily involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The dimethylamino group enhances the electron-donating ability of the naphthalene ring, facilitating interactions with electron-deficient species. These interactions can influence the compound’s fluorescence properties and its ability to act as a probe in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(8-Fluoronaphthalen-1-yl)benzamide: Similar structure but with a fluorine substituent, leading to different electronic properties and hydrogen bonding interactions.
1,8-Naphthalimide Derivatives: Known for their emissive properties in OLEDs and other optoelectronic applications.
Uniqueness
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide stands out due to its strong fluorescence and the presence of the dimethylamino group, which significantly alters its electronic properties compared to other naphthalene derivatives. This makes it particularly useful as a fluorescent probe and in optoelectronic applications .
Propriétés
Numéro CAS |
62972-13-8 |
|---|---|
Formule moléculaire |
C19H18N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N-[6-(dimethylamino)naphthalen-1-yl]benzamide |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-11-12-17-15(13-16)9-6-10-18(17)20-19(22)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,22) |
Clé InChI |
RCTQMDYXGDNQSM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate](/img/structure/B11837307.png)
![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)









